molecular formula C6H4N2S B1257052 Thieno[3,4-B]pyrazine CAS No. 272-43-5

Thieno[3,4-B]pyrazine

Cat. No. B1257052
CAS RN: 272-43-5
M. Wt: 136.18 g/mol
InChI Key: CZDVJGBXKADLCY-UHFFFAOYSA-N
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Patent
US09159497B2

Procedure details

3,4-diaminothiophene dihydrochloride (12, 1.03 g, 5.52 mmol) was added into 5% aqueous Na2CO3(60 mL). An glyoxal aqueous solution (0.36 g, 6.1 mmol) prepared by diluting 40% glyoxal solution (0.885 g) with water (15 mL) was added to the reactant for 5 minutes. The reaction mixture was stirred at room temperature for at least 3 hours, and extracted with ether and/or ethylacetate several times. A collected organic layer was washed with water and dried with anhydrous sodium sulfate, followed by concentration in a rotary evaporator, thereby obtaining a light brown oil. An assay sample was prepared by dissolving the oil into a small amount of CH2Cl2 and purified with column chromatography using hexane as an eluent, thereby obtaining 13 (0.57 g, 76%) as a light brown oil. 1H NMR (CDCl3, 400 MHz, d/ppm): 8.51 (s, 2H, N═CHCH═N), 8.03 (s, 2H, 2×CH—S). 13C NMR (CDCl3, 100 MHz, d/ppm): 144.41, 142.80, 118.00. C6H4N2S (136.17): Theoretical value C, 52.92; H, 2.96; N, 20.57; S, 23.55; Experimental value C, 53.07; H, 3.11; N, 20.50; S, 23.63.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0.885 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
76%

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[C:8]([NH2:9])=[CH:7][S:6][CH:5]=1.C([O-])([O-])=O.[Na+].[Na+].[CH:16]([CH:18]=O)=O.C(Cl)Cl>O>[N:9]1[C:8]2[C:4](=[CH:5][S:6][CH:7]=2)[N:3]=[CH:16][CH:18]=1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
Cl.Cl.NC1=CSC=C1N
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0.36 g
Type
reactant
Smiles
C(=O)C=O
Step Three
Name
Quantity
0.885 g
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for at least 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reactant for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether and/or ethylacetate several times
WASH
Type
WASH
Details
A collected organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
obtaining a light brown oil
CUSTOM
Type
CUSTOM
Details
An assay sample was prepared
CUSTOM
Type
CUSTOM
Details
purified with column chromatography

Outcomes

Product
Name
Type
product
Smiles
N=1C=2C(N=CC1)=CSC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.